N-(2-fluorophenyl)phenazine-1-carboxamide
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Overview
Description
N-(2-fluorophenyl)phenazine-1-carboxamide is a phenazine derivative known for its significant biological activities. Phenazines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities . The phenazine framework has emerged as a remarkable synthetic target due to its applications in both medicinal and industrial fields .
Scientific Research Applications
N-(2-fluorophenyl)phenazine-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
Target of Action
N-(2-fluorophenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that exhibits strong antagonistic activity against fungal phytopathogens . The primary targets of PCN are the ATP-binding cassette transporters, NADPH nitrite reductase, alpha/beta hydrolase family domain-containing protein, and NADPH–cytochrome P450 reductase . These targets play crucial roles in the survival and growth of the pathogens.
Mode of Action
PCN interacts with its targets by binding to the histone acetyltransferase (HAT) domain at its cosubstrate acetyl-CoA binding site, thus competitively inhibiting the histone acetylation function . This interaction results in significant changes in the pathogen’s cellular functions, leading to its inhibition .
Biochemical Pathways
PCN affects several biochemical pathways, including ATP-binding cassette (ABC) transporters, nitrogen metabolism, aminobenzoate degradation, purine, arachidonic acid, and phenylpropanoid biosynthesis pathways . The compound’s interaction with these pathways leads to downstream effects such as cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH .
Pharmacokinetics
It is known that pcn exhibits strong bioactivity against fungal phytopathogens, suggesting that it has good bioavailability .
Result of Action
The action of PCN results in molecular and cellular effects that inhibit the growth of pathogens. These effects include decreased mycelial biomass and protein content, reduced superoxide dismutase (SOD) activity, increased peroxidase (POD) and cytochrome P450 activities, and induction of intracellular ROS accumulation . These changes lead to cell death in the pathogens .
Action Environment
The action, efficacy, and stability of PCN can be influenced by various environmental factors. For instance, the production of PCN by Pseudomonas chlororaphis is regulated by environmental conditions . Additionally, the pathogenic fungus secretes fusaric acid, which can inhibit the production of PCN and reduce the bacterial growth rate . During disease control, the pcn-producing bacterium wins this battle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including N-(2-fluorophenyl)phenazine-1-carboxamide, can be achieved through various methods. One common approach involves the reductive cyclization of substituted N-(2-fluorophenyl)-3-nitroanthranilic acids using reducing agents such as sodium borohydride (NaBH4) and sodium hydroxide (NaOH) in water or sodium ethoxide (NaOEt) in ethanol . Another method includes the oxidative cyclization of 1,2-diaminobenzene or diphenylamines .
Industrial Production Methods
Industrial production of phenazine derivatives often employs microbial biosynthesis due to its environmentally friendly nature and high yield. For instance, engineered strains of Pseudomonas chlororaphis have been used to enhance the biosynthesis of phenazine-1-carboxamide . This method avoids the use of toxic chemicals and harsh reaction conditions, making it a more sustainable option .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine-1-carboxylic acids.
Reduction: Reductive cyclization is a key step in its synthesis.
Substitution: The phenazine framework allows for various substitutions to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and sodium hydroxide (NaOH) are commonly used.
Substitution: Palladium-catalyzed N-arylation is a common method for introducing substituents.
Major Products Formed
The major products formed from these reactions include various substituted phenazine-1-carboxylic acids and their derivatives .
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxylic acid: Another phenazine derivative with similar antimicrobial properties.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
N-(naphthalen-1-yl)phenazine-1-carboxamide: A similar compound with fungicidal activity.
Uniqueness
N-(2-fluorophenyl)phenazine-1-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and stability compared to other phenazine derivatives . Its ability to be synthesized through environmentally friendly microbial biosynthesis further adds to its uniqueness .
Properties
IUPAC Name |
N-(2-fluorophenyl)phenazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O/c20-13-7-1-2-8-14(13)23-19(24)12-6-5-11-17-18(12)22-16-10-4-3-9-15(16)21-17/h1-11H,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKPYZDRVOPAPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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